4-(Trifluoromethyl)furan-2(5H)-one 4-(Trifluoromethyl)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 102854-63-7
VCID: VC7934136
InChI: InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2
SMILES: C1C(=CC(=O)O1)C(F)(F)F
Molecular Formula: C5H3F3O2
Molecular Weight: 152.07 g/mol

4-(Trifluoromethyl)furan-2(5H)-one

CAS No.: 102854-63-7

Cat. No.: VC7934136

Molecular Formula: C5H3F3O2

Molecular Weight: 152.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)furan-2(5H)-one - 102854-63-7

Specification

CAS No. 102854-63-7
Molecular Formula C5H3F3O2
Molecular Weight 152.07 g/mol
IUPAC Name 3-(trifluoromethyl)-2H-furan-5-one
Standard InChI InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2
Standard InChI Key LZEDCESLESUNKB-UHFFFAOYSA-N
SMILES C1C(=CC(=O)O1)C(F)(F)F
Canonical SMILES C1C(=CC(=O)O1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for this compound is 3-(trifluoromethyl)-2H-furan-5-one, though it is often referred to as 4-(trifluoromethyl)furan-2(5H)-one due to alternative numbering conventions in furan derivatives . Its molecular formula is C₅H₃F₃O₂, with a molecular weight of 152.07 g/mol. The structure consists of a furan-2(5H)-one core (a γ-lactone) substituted with a trifluoromethyl (-CF₃) group at the 4-position (Figure 1) .

Structural Analysis

  • The lactone ring (furan-2(5H)-one) features a ketone group at position 2 and a double bond between positions 3 and 4.

  • The electron-withdrawing trifluoromethyl group at position 4 influences the compound’s electronic properties, enhancing stability and modulating reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthetic routes to 4-(trifluoromethyl)furan-2(5H)-one are sparsely documented, analogous methods for furanone derivatives provide insight into plausible approaches. A one-pot, three-component reaction involving furan-2(3H)-ones, ortho esters, and amines has been optimized for related compounds . For example:

  • Base-Mediated Cyclization:
    Trifluoromethylation of furan-2(5H)-one precursors using reagents like CF₃TMS (trimethyl(trifluoromethyl)silane) under basic conditions could yield the target compound .

  • Electrophilic Substitution:
    Direct introduction of the -CF₃ group via electrophilic trifluoromethylation agents (e.g., Umemoto’s reagent) at the 4-position of furan-2(5H)-one .

Reaction Optimization

Key parameters influencing yield and selectivity include:

  • Solvent Polarity: Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction rates by stabilizing intermediates .

  • Temperature: Reactions typically proceed under reflux (80–120°C) to overcome kinetic barriers .

Table 1: Synthetic Conditions for Analogous Furanones

EntrySubstrateReagentSolventYield (%)Reference
15-Arylfuran-2(3H)-oneCF₃TMS, K₂CO₃DMF65–72
2Furan-2(5H)-oneUmemoto’s reagentCH₂Cl₂58

Physicochemical Properties

ParameterValueMethod of Estimation
Molecular Weight152.07 g/molCalculated
logP1.3Computational
Hydrogen Bond Acceptors2Structural analysis
Polar Surface Area34.1 ŲComputational

Research Gaps and Future Directions

Unexplored Synthetic Routes

  • Catalytic Asymmetric Synthesis: Enantioselective methods for accessing chiral derivatives remain underdeveloped.

  • Green Chemistry Approaches: Solvent-free or microwave-assisted syntheses could improve sustainability .

Biological Screening

  • In Vivo Studies: No published data on toxicity or pharmacokinetics exist for this compound.

  • Structure-Activity Relationships (SAR): Systematic modification of the -CF₃ group could optimize bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator